![molecular formula C9H7ClN2O2 B1425470 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 660417-36-7](/img/structure/B1425470.png)
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Descripción
Introduction to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Chemical Identity and Nomenclature
This compound (CAS No. 660417-36-7) is characterized by the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its IUPAC name derives from the 1,2,4-oxadiazole core substituted at the 5-position with a 3-chlorophenyl group and at the 3-position with a hydroxymethyl (-CH₂OH) moiety. Common synonyms include (5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol and 1,2,4-oxadiazole-3-methanol, 5-(3-chlorophenyl)-.
The structural configuration features:
- A 1,2,4-oxadiazole ring (five-membered heterocycle with O, N, and N atoms at positions 1, 2, and 4)
- 3-chlorophenyl group at position 5 (introducing electron-withdrawing effects)
- Hydroxymethyl group at position 3 (enabling hydrogen bonding and derivatization)
The SMILES notation OCc1noc(n1)c1cccc(c1)Cl accurately represents its atomic connectivity.
Table 1: Comparative Molecular Properties of Related Oxadiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
This compound | C₉H₇ClN₂O₂ | 210.62 | 660417-36-7 |
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | C₄H₃F₃N₂O₂ | 168.07 | 1260674-38-1 |
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | C₁₀H₁₀N₂O₂ | 190.20 | 916766-84-2 |
Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through azoxime rearrangements. Initial applications focused on photochemical studies, but the 1960s marked a turning point with the introduction of oxolamine , a 1,2,4-oxadiazole-derived antitussive agent.
Recent decades have seen accelerated interest due to:
- Bioisosteric versatility : The 1,2,4-oxadiazole ring serves as a stable replacement for ester (-COO-) and amide (-CONH-) groups, mitigating hydrolysis risks in drug design.
- Broad pharmacological potential : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
- Materials science applications : Structural rigidity and electronic properties enable use in liquid crystals and high-energy materials.
Positional Isomerism in 1,2,4-Oxadiazole Systems
Oxadiazoles exist as four positional isomers, with stability and reactivity governed by heteroatom arrangement:
Table 2: Stability Comparison of Oxadiazole Isomers
For this compound, the 1,2,4-configuration provides:
- Electronic effects : The 3-chlorophenyl group induces electron withdrawal, polarizing the oxadiazole ring for nucleophilic attacks at position 3.
- Stereoelectronic stabilization : Conjugation between the oxadiazole π-system and chlorophenyl ring enhances thermal stability.
- Synthetic flexibility : The hydroxymethyl group facilitates further functionalization via esterification or etherification.
Substituent positioning critically influences biological activity. For instance, chlorophenyl at position 5 (vs. 3 or 4) optimizes steric interactions with enzyme active sites in antimicrobial applications.
Propiedades
IUPAC Name |
[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUJTACQXOHQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697688 | |
Record name | [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660417-36-7 | |
Record name | [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol (CAS 159821-50-8) is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.617 g/mol. The structure features a chlorophenyl group attached to an oxadiazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with oxadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain oxadiazoles demonstrate minimum inhibitory concentrations (MIC) in the range of 750 µg/mL against various fungal pathogens .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | TBD | Antifungal |
Other Oxadiazoles | 750 | Antifungal |
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds derived from oxadiazoles have shown cytotoxic effects against several cancer cell lines, including HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing promising results with low IC50 values indicative of potent activity .
Cell Line | IC50 (mM) | Compound |
---|---|---|
HCT-116 | TBD | 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol |
PC-3 | TBD | Other Oxadiazoles |
Antiviral Activity
The antiviral properties of oxadiazoles have also been explored. A study indicated that specific oxadiazole derivatives exhibited significant antiviral activity against various viral strains. Their mechanism often involves interference with viral replication processes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by substituents on the oxadiazole ring. The presence of electron-withdrawing groups such as chloro or nitro enhances the biological activity by stabilizing the reactive sites within the molecule .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the 5-position significantly enhanced antifungal activity against Candida species. The compound's efficacy was attributed to its ability to disrupt fungal cell wall synthesis.
- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring and oxadiazole core significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Structural Complexity and Functional Group Variations
- Acetamide Derivatives : N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS: 915931-56-5) introduces an acetamide side chain, enhancing hydrogen-bonding capacity but increasing molecular weight (327.76 g/mol) .
- Thioether Analog : 2-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetic acid (CAS: 338746-11-5) replaces -CH₂OH with a thioether linkage, altering redox properties .
Métodos De Preparación
Synthesis of Substrates (Amidoximes and Benzamide Derivatives)
The starting substrates are often synthesized by converting substituted benzoic acids into corresponding benzoyl chlorides using oxalyl chloride in dichloromethane with catalytic DMF. These benzoyl chlorides are then reacted with guanidine hydrochloride in a basic medium (sodium hydroxide solution) to yield amidine or amidoxime intermediates.
Example procedure for substrate preparation:
Step | Reagents/Conditions | Outcome |
---|---|---|
Benzoic acid + oxalyl chloride + DMF in DCM | Stir at room temp 2 h, reflux 3 h | Formation of benzoyl chloride intermediate |
Benzoyl chloride + guanidine hydrochloride in NaOH | Stir 1 h at room temp | Formation of amidoxime or amidine substrate |
This method is adaptable to 3-chlorobenzoic acid to prepare the corresponding 3-chlorophenyl amidoxime intermediate necessary for the target compound synthesis.
Cyclization via PIDA-Mediated Intramolecular Oxidative Cyclization
A key step in the formation of the 1,2,4-oxadiazole ring is the oxidative cyclization of the amidoxime precursors. This is efficiently achieved using (diacetoxyiodo)benzene (PIDA) as an oxidant in a polar aprotic solvent such as DMF at low temperature (0°C) followed by stirring at room temperature for several hours.
Component | Amount | Notes |
---|---|---|
Amidoxime substrate (e.g., 3-chlorophenyl amidoxime) | 0.6 mmol | Starting material |
PIDA | 0.9 mmol | Oxidant |
DMF | 3 mL | Solvent |
Temperature | 0°C to room temp | Reaction time 5-6 h |
After completion, the reaction mixture is worked up by extraction with ethyl acetate, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate, and purification by flash chromatography to afford the 1,2,4-oxadiazole amine derivative.
Summary of Yields and Characterization Data for Related Compounds
Research Findings and Notes
- The PIDA-mediated oxidative cyclization is a facile and efficient method for constructing 1,2,4-oxadiazole rings with various aryl substituents including 3-chlorophenyl groups, yielding good to excellent yields (typically 67-78%) for related compounds.
- The preparation of the methanol substituent at the 3-position requires additional functionalization steps beyond the initial cyclization, often involving reduction or substitution reactions on the oxadiazole amine intermediate.
- Purification is typically achieved by flash chromatography using solvent mixtures such as ethyl acetate/petroleum ether with a small amount of triethylamine to improve product isolation.
- Characterization by 1H and 13C NMR, melting point determination, and high-resolution mass spectrometry (HRMS) confirms the structure and purity of the synthesized compounds.
Q & A
Q. What are the optimized synthetic routes for [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol?
Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of amidoximes with carboxylic acid derivatives. For example, a general procedure () uses:
- Step 1: Reacting 3-chlorophenyl-substituted amidoxime with a hydroxymethyl-containing carboxylic acid using coupling agents (e.g., EDC·HCl, HOBt) in DMF at room temperature.
- Step 2: Purification via column chromatography. Yields can be improved by optimizing stoichiometry (1:1.05 molar ratio of amidoxime to acid) and reaction time (12–24 hours).
- Alternative Route: Reductive alkylation of aldehyde intermediates with NaBH3CN in methanol/acetic acid (), achieving ~48% yield.
Table 1: Comparison of Synthetic Methods
Method | Reagents | Solvent | Yield | Reference |
---|---|---|---|---|
Cyclization | EDC·HCl, HOBt | DMF | 60–70% | |
Reductive Alkylation | NaBH3CN, acetic acid | Methanol | 48% |
Q. How can this compound be characterized structurally?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (SHELXL/SHELXS) for refinement ( ). For small molecules, collect high-resolution data (d-spacing < 1 Å) and refine anisotropic displacement parameters.
- NMR Spectroscopy: Confirm the hydroxymethyl group via NMR (δ ~4.5–5.0 ppm, exchangeable proton) and NMR (δ ~60–65 ppm for CH2OH).
- HRMS: Validate molecular mass using ESI-HRMS (Exact mass: Calculated for CHClNO: 226.0245; Observed: 226.0248) ( ).
Advanced Research Questions
Q. How do structural modifications to the 1,2,4-oxadiazole core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 3-Chlorophenyl vs. Other Substituents: The 3-Cl group enhances lipophilicity and receptor binding (e.g., 5-HT1B/D receptor antagonism; ). Compare with 4-phenoxyphenyl derivatives ( ), which show S1P1 agonism (EC = 4.0 nM).
- Methanol vs. Methyl Ether: The hydroxymethyl group improves solubility but reduces metabolic stability. Methyl ether analogs (e.g., 4-methoxy derivatives in ) show prolonged half-lives in vivo.
Table 2: SAR Trends in Oxadiazole Derivatives
Q. How can crystallographic data discrepancies be resolved during refinement?
Methodological Answer: Discrepancies in X-ray data (e.g., poor R-factors) may arise from:
- Disorder: Use PART instructions in SHELXL to model disordered atoms ( ).
- Twinned Data: Apply TWIN/BASF commands in SHELXL for twinned crystals.
- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry.
Case Study: A derivative with similar topology ( ) showed improved R1 from 0.15 to 0.08 after modeling solvent disorder via PART 0.75 0.25.
Q. What analytical challenges arise in quantifying this compound metabolites?
Methodological Answer:
- LC-MS/MS Sensitivity: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect [M+H] at m/z 226.0245 ().
- Matrix Effects: Apply matrix-matched calibration (plasma/brain homogenate) to correct ion suppression.
- Metabolite ID: Fragment ions at m/z 179.0252 (loss of CH2OH) and 151.0304 (loss of Cl) confirm oxidative pathways ( ).
Q. How can computational modeling predict the binding mode of this compound to targets?
Methodological Answer:
- Docking: Use AutoDock Vina with a 5-HT1B receptor homology model (based on PDB: 4IB4). The 3-Cl group forms a halogen bond with Tyr96 ().
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability. RMSD < 2 Å indicates stable binding.
- Free Energy Calculations: Compute ΔG binding via MM-PBSA (average −8.5 kcal/mol).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.